![molecular formula C13H18N2O2 B5512743 N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B5512743.png)

N-[4-(4-morpholinyl)phenyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to N-[4-(4-morpholinyl)phenyl]propanamide involves various chemical procedures. For example, (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]- 3-phenylacrylamide was synthesized as an orally bioavailable KCNQ2 potassium channel opener, indicating a methodology for creating similar compounds (Wu et al., 2003).

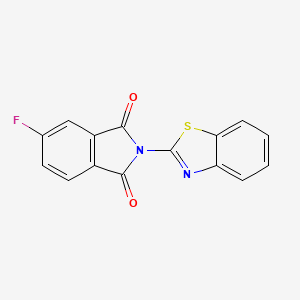

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly investigated. For instance, the crystal structure of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was determined, offering insights into the structural aspects of similar molecules (Ji et al., 2018).

Chemical Reactions and Properties

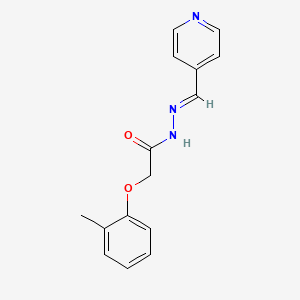

These compounds exhibit a range of chemical reactions and properties. For example, the synthesis and redetermination of the crystal structure of salicylaldehyde N(4)-morpholinothiosemicarbazone revealed insights into its chemical behavior and interactions (Buu et al., 2019).

Physical Properties Analysis

The physical properties of such compounds are critical in understanding their applications. The synthesis, crystal, and calculated structure of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl) methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide provided valuable data on its physical characteristics (Bai et al., 2012).

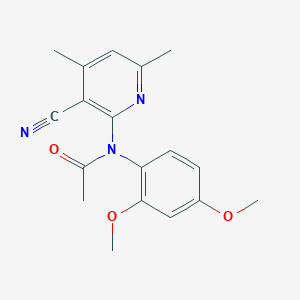

Chemical Properties Analysis

The chemical properties are integral to comprehending the functionality and potential applications of these compounds. The synthesis and molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a new coumarin-based fluorescent ATRP initiator, are an example of the diverse chemical properties explored in related research (Kulai & Mallet-Ladeira, 2016).

Applications De Recherche Scientifique

Anticonvulsant Activity

A study by Kamiński et al. (2015) synthesized a library of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating the morpholinyl group, which displayed significant anticonvulsant activity across several preclinical seizure models. The compounds demonstrated broad spectra of activity and a superior safety profile compared to clinically relevant antiepileptic drugs, highlighting the potential of morpholinyl derivatives in epilepsy treatment Kamiński et al., 2015.

Antimicrobial Effects

Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of various bacteria and fungi. The study found significant modulating activity when combined with amikacin against Pseudomonas aeruginosa, suggesting the potential of morpholine derivatives as antimicrobial agents or adjuvants in antimicrobial therapy Oliveira et al., 2015.

Treatment of Malaria

Norcross et al. (2019) described the optimization of a phenotypic hit against Plasmodium falciparum based on an aminoacetamide scaffold, leading to a compound with low-nanomolar activity against the intraerythrocytic stages of the malaria parasite. This study showcases the application of morpholinyl derivatives in developing potential antimalarial treatments Norcross et al., 2019.

Neuroprotection

Kamanaka et al. (2004) investigated the neuroprotective effects of ONO-1924H, a morpholinyl-containing compound, as an inhibitor of poly ADP-ribose polymerase (PARP) on cytotoxicity induced by hydrogen peroxide in PC12 cells and ischemic cerebral damage in vivo. The compound significantly reduced cell death and cerebral damage, indicating its potential as a therapeutic candidate for ischemic stroke Kamanaka et al., 2004.

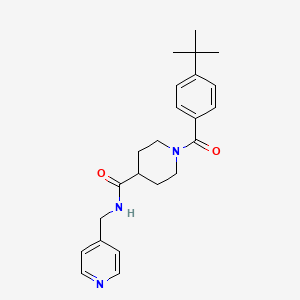

Modulation of Specific Receptors

Wu et al. (2003) synthesized an orally bioavailable KCNQ2 potassium channel opener, demonstrating significant oral activity in reducing cortical spreading depressions in a rat model of migraine. This highlights the potential application of morpholinyl derivatives in the treatment of migraine through the modulation of specific ion channels Wu et al., 2003.

Safety and Hazards

The compound should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place. It should be stored away from strong oxidizing agents . For more detailed safety information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer.

Mécanisme D'action

Target of Action

Related compounds have been studied for their potential antibacterial activity . These compounds are thought to inhibit the activity of certain enzymes and proteins involved in bacterial growth and proliferation .

Mode of Action

This inhibition could result in a reduction in bacterial growth and proliferation .

Biochemical Pathways

Based on the antibacterial activity of related compounds, it can be inferred that the compound may affect pathways related to bacterial growth and proliferation .

Result of Action

Based on the antibacterial activity of related compounds, it can be inferred that the compound may lead to a reduction in bacterial growth and proliferation .

Propriétés

IUPAC Name |

N-(4-morpholin-4-ylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-13(16)14-11-3-5-12(6-4-11)15-7-9-17-10-8-15/h3-6H,2,7-10H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUYIZDOKRHVIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5512665.png)

![N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5512672.png)

![2-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B5512683.png)

![N-(3-chloro-4-methylphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5512717.png)

![4-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5512719.png)

![N-[(3S*,4R*)-4-isopropyl-1-(7-methoxy-4-methyl-2-quinolinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5512722.png)

![1-(3-chlorophenyl)-4-[(3-isobutyl-5-isoxazolyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5512756.png)

![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5512759.png)